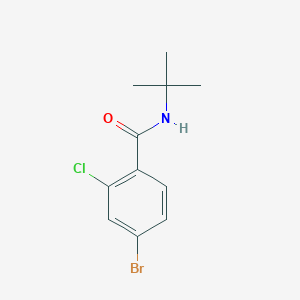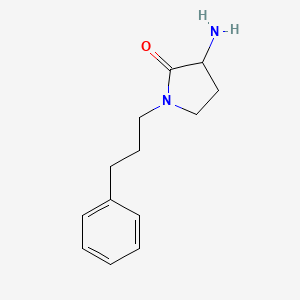
3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one
説明
“3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one” is a compound with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol . It is also known as Racetams, a nootropic drug that is widely used and researched due to its potential cognitive and neuroprotective effects.
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one”, can be achieved through various synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . The synthesis of 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one from ®-2,4-Diaminobutyric acid dihydrochloride has also been reported .Molecular Structure Analysis
The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key component of “3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one”. This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
3-Aminopyrrolidin-2-one is used in the preparation of conformationally restricted inhibitors of angiotensin-converting enzyme. It is also used in the preparation of 2-aminoquinolines as melanin concentrating hormone receptor (MCH-1R) antagonists .科学的研究の応用
Synthesis and Biological Activity
Pyrrolidin-2-ones, including compounds similar to 3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one, are a significant class of non-aromatic heterocyclic compounds. They are found in many natural products and biologically active molecules. The ability to introduce various substituents into pyrrolidin-2-ones' nucleus is crucial for synthesizing new medicinal molecules with enhanced biological activity. Research by Rubtsova et al. (2020) focused on synthesizing specific pyrrolidin-2-one derivatives and examining their chemical and biological properties (Rubtsova et al., 2020).
Antibiotic Synthesis
The synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in developing premafloxacin, an antibiotic, showcases another application. This process involves a stereoselective alkylation leading to a pyrrolidin-3-yl derivative, indicating the utility of similar structures in antibiotic development (Fleck et al., 2003).
Novel Pyrrolidine Synthesis
The work by Boto et al. (2001) describes the synthesis of 2,3-disubstituted pyrrolidines, a method based on oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides. This technique highlights the versatility of pyrrolidine derivatives in synthesizing complex natural products (Boto et al., 2001).
Enantioselective Alkylation
Gonsalves et al. (2003) explored pyrrolidine-based amino alcohols as chiral ligands in the enantioselective alkylation of benzaldehyde. This research demonstrates the role of pyrrolidine derivatives in asymmetric synthesis, a critical aspect of pharmaceutical chemistry (Gonsalves et al., 2003).
Antihistamine Activity
Pyrrolidine derivatives have also been studied for their potential antihistamine activity. Ison and Casy (1971) prepared a series of 3-amino-1-aryl-1-(2-pyridyl)propenes, showing the influence of pyrrolidine derivatives on histamine-induced contractions (Ison & Casy, 1971).
Crystallography and Structural Analysis
The structural analysis of pyrrolidine derivatives, such as by Thinagar et al. (2000), is crucial for understanding their physical and chemical properties. This information is essential for drug design and understanding the interaction of these compounds with biological targets (Thinagar et al., 2000).
特性
IUPAC Name |
3-amino-1-(3-phenylpropyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-12-8-10-15(13(12)16)9-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCWBIFFYUCGFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3-phenylpropyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




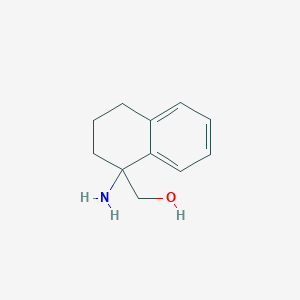

![2-amino-N-[2-(azepan-1-yl)ethyl]acetamide](/img/structure/B1526474.png)


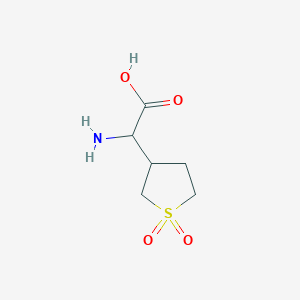
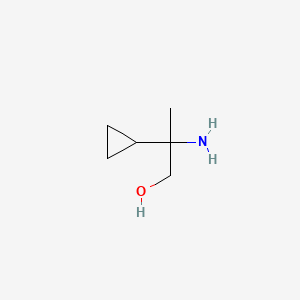
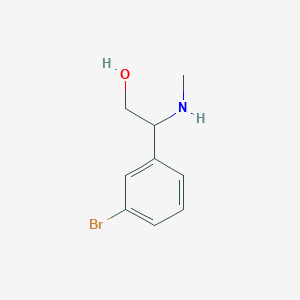
![1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1526486.png)
![{2-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine](/img/structure/B1526489.png)
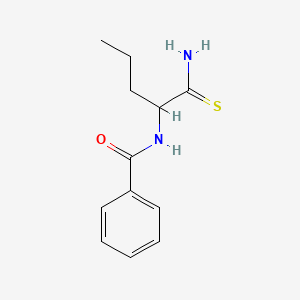
![4-[1-(Benzyloxy)ethyl]aniline](/img/structure/B1526491.png)
